N-methyl-2-(piperidin-3-yl)ethanamine

Description

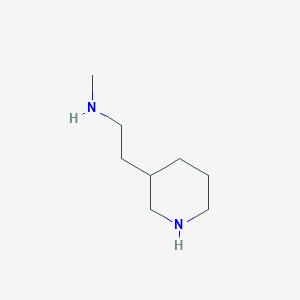

N-methyl-2-(piperidin-3-yl)ethanamine is a secondary amine featuring a piperidine ring substituted at the 3-position with an ethylamine side chain, which is further methylated at the terminal nitrogen.

Properties

IUPAC Name |

N-methyl-2-piperidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-6-4-8-3-2-5-10-7-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXXSXLUEVULSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Construction or functionalization of the piperidine ring at the 3-position.

- Introduction of the ethanamine side chain.

- N-methylation of the amine group.

These steps can be achieved via various synthetic routes, including reductive amination, alkylation, and ring functionalization techniques.

Reductive Amination Route

One common approach to prepare this compound is through reductive amination of 3-piperidone with N-methyl-ethanamine derivatives.

- React 3-piperidone with N-methyl-2-aminoethane under reductive amination conditions.

- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [Na(OAc)3BH].

- The reaction is usually carried out in an organic solvent like methanol or dichloromethane at room temperature or slightly elevated temperatures.

This method allows for direct formation of the secondary amine with high selectivity and yield.

Alkylation of Piperidine Derivatives

Another approach involves the alkylation of piperidine derivatives at the 3-position with appropriate haloalkylamines.

- Start with 3-bromopiperidine or 3-chloropiperidine.

- React with N-methyl-ethanamine under nucleophilic substitution conditions.

- Use bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the substitution.

- Solvents like acetonitrile or dimethylformamide (DMF) are typically used.

This method requires careful control to avoid over-alkylation or side reactions.

Industrial and Flow Chemistry Methods

Industrial synthesis may employ continuous flow reactors to optimize reaction conditions such as temperature, pressure, and residence time, improving yield and purity.

- Automated systems enable precise control of alkylation or reductive amination steps.

- Use of high-pressure reactors and advanced purification techniques (distillation, crystallization) is common.

- Flow chemistry enhances scalability and reproducibility.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive Amination | 3-piperidone, N-methyl-ethanamine, NaBH3CN or Na(OAc)3BH, MeOH/DCM, RT | High selectivity, mild conditions |

| Alkylation | 3-bromopiperidine, N-methyl-ethanamine, K2CO3 or NaH, DMF/MeCN, 50-80 °C | Requires base, risk of side reactions |

| N-Methylation (if separate) | Formaldehyde, sodium cyanoborohydride, aqueous or organic solvent | Alternative to starting with N-methylamine |

Supporting Research Findings and Spectral Analysis

While direct literature on this compound is limited, related compounds such as 2-(piperidin-4-yl)ethanamine have been extensively studied, providing insights into synthetic and spectral characterization methods.

- Schiff base formation from 2-(piperidin-4-yl)ethanamine demonstrates the utility of primary amines in condensation reactions, monitored by FTIR and NMR spectroscopy.

- Reductive amination and alkylation routes are well-documented for piperidine derivatives, with reaction monitoring via UV-Vis, FTIR, and NMR.

- Industrial patents describe related piperidine carboxamide syntheses using Grignard reagents and amide formation steps, highlighting the importance of controlled reaction conditions and salt formation for purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-piperidone, N-methyl-ethanamine | NaBH3CN or Na(OAc)3BH | High selectivity, mild conditions | Requires careful handling of reducing agents |

| Alkylation | 3-bromopiperidine, N-methyl-ethanamine | K2CO3 or NaH, DMF/MeCN | Straightforward, scalable | Possible side reactions, over-alkylation risk |

| N-Methylation (post-amine) | 2-(piperidin-3-yl)ethanamine | Formaldehyde, NaBH3CN | Flexible, can be done after amine synthesis | Additional step, may require purification |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(piperidin-3-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound can act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters and thereby affecting mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-2-(piperidin-3-yl)ethanamine can be contextualized against the following analogs:

Structural Analogues

Electronic and Physicochemical Properties

- Dipole Moment : The target compound’s dipole moment is expected to differ from analogs like N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine , which has a dipole moment of 5.23 debye due to sulfonyl and anthracene groups . The absence of electron-withdrawing groups in This compound likely reduces polarity.

- Charge Distribution : Piperidine’s nitrogen contributes to basicity (pKa ~11), similar to pyrrolidine in BD1008 . In contrast, pyridine-containing Betahistine has lower basicity (pKa ~4.5), impacting bioavailability .

Pharmacological Implications

- Receptor Binding : Piperidine-based compounds (e.g., AC927, UMB82) show affinity for sigma receptors, suggesting the target compound may act as a σ1/σ2 ligand . Betahistine’s dual histamine receptor activity highlights the role of amine positioning in receptor modulation .

Q & A

Basic: What synthetic strategies are recommended for preparing N-methyl-2-(piperidin-3-yl)ethanamine?

Methodological Answer:

A common approach involves reductive amination of 3-piperidinecarboxaldehyde with methylamine, followed by purification via column chromatography. Alternatively, Smiles rearrangement reactions under basic or acidic conditions can be employed for introducing the piperidine moiety, as demonstrated in studies on analogous compounds . Post-synthetic purification should utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry to verify structural integrity and exclude byproducts like N-oxide derivatives .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity assessment typically involves:

- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid).

- Reference standards (e.g., trihydrochloride salts) to identify and quantify impurities such as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, a common byproduct in related syntheses .

- NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted intermediates or stereoisomers.

Advanced: How can structural modifications optimize the IC50 of this compound derivatives against protein arginine N-methyltransferase 3 (PRMT3)?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Piperidine substitution : Derivatives with 4-aryloxy groups (e.g., 3-phenylphenylmethoxy) show enhanced potency (IC50 = 1970 nM vs. 500,000 nM for 4-methylpiperidine analogs) .

- Amine functionalization : N-Methyl groups improve metabolic stability compared to unsubstituted amines.

- Experimental design : Use fluorescence polarization assays to measure PRMT3 inhibition, and validate results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

Advanced: How should researchers resolve contradictions in reported IC50 values for PRMT3 inhibition?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : Buffer composition (e.g., Tris-HCl vs. HEPES) and ionic strength can alter enzyme kinetics. Standardize protocols using PRMT3 reference inhibitors (e.g., SGC707) as controls .

- Compound solubility : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid solvent interference.

- Data normalization : Apply Hill equation fitting to account for cooperative binding effects.

Basic: What analytical techniques are critical for characterizing this compound metabolites?

Methodological Answer:

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode to detect phase I metabolites (e.g., hydroxylated or demethylated derivatives).

- Stable isotope labeling : Use deuterated analogs (e.g., CD3-methyl groups) to track metabolic pathways in hepatocyte models .

- Microsomal stability assays : Incubate compounds with rat liver microsomes and quantify degradation via time-dependent LC-MS profiling.

Advanced: What in vivo models are suitable for pharmacokinetic studies of this compound?

Methodological Answer:

- Rodent models : Administer intravenously (IV) or orally (PO) to assess bioavailability and blood-brain barrier penetration, leveraging the compound’s structural similarity to NMDA receptor modulators .

- Tissue distribution : Use radiolabeled ¹⁴C-N-methyl-2-(piperidin-3-yl)ethanamine with autoradiography to quantify organ-specific accumulation.

- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2, ensuring compliance with OECD guidelines.

Advanced: How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

- Deuterium labeling : Synthesize deuterated intermediates (e.g., CD3-methylamine) to measure primary KIEs during reductive amination. A KIE > 1 indicates rate-limiting C-H bond cleavage .

- Computational modeling : Perform density functional theory (DFT) calculations to simulate transition states and compare with experimental KIEs.

Basic: What are the key impurities to monitor during scale-up synthesis?

Methodological Answer:

Common impurities include:

- N-Oxide derivatives : Formed via oxidation of the piperidine ring; detect using HPLC with a polar stationary phase (e.g., HILIC) .

- Dimerization byproducts : E.g., N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, resolved via ion-pair chromatography .

- Residual solvents : Gas chromatography (GC) with flame ionization detection (FID) to quantify traces of DMSO or ethyl acetate.

Advanced: How do electronic effects of substituents influence the compound’s bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., nitro) on the piperidine ring reduce basicity, decreasing membrane permeability.

- Electron-donating groups (e.g., methoxy) enhance binding to cationic targets like PRMT3, as shown in analogs with 4-[(3-phenylphenyl)methoxy] substitutions (IC50 = 1970 nM) .

- Experimental validation : Use surface plasmon resonance (SPR) to correlate substituent effects with binding kinetics (ka/kd).

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

Methodological Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry during piperidine ring formation.

- Low-temperature conditions : Conduct reactions at –78°C to suppress epimerization.

- Enantiomeric excess (ee) analysis : Use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.